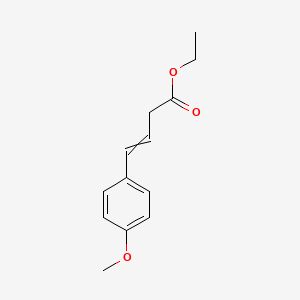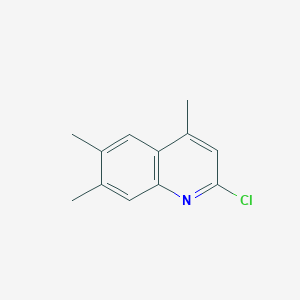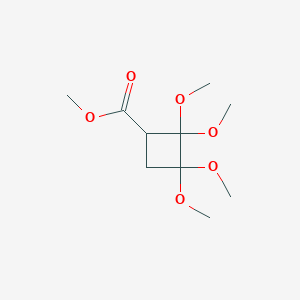
Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate is an organic compound belonging to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-carbon ring structure. This compound is characterized by the presence of four methoxy groups attached to the cyclobutane ring and a carboxylate ester group. Its unique structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of a suitable cyclobutane precursor with methanol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of a solvent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce larger quantities of the compound with higher purity. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying cyclobutane chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and ester functionality allow it to participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,2,3,3-tetramethylcyclobutane-1-carboxylate: Similar structure but with methyl groups instead of methoxy groups.
Ethyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2,2,3,3-tetraethoxycyclobutane-1-carboxylate: Similar structure but with ethoxy groups instead of methoxy groups.
Uniqueness
Methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate is unique due to its specific arrangement of methoxy groups and the presence of a carboxylate ester group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88460-11-1 |
|---|---|
Formule moléculaire |
C10H18O6 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
methyl 2,2,3,3-tetramethoxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H18O6/c1-12-8(11)7-6-9(13-2,14-3)10(7,15-4)16-5/h7H,6H2,1-5H3 |
Clé InChI |
XXRHDNVBZHBSHZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(C1(OC)OC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



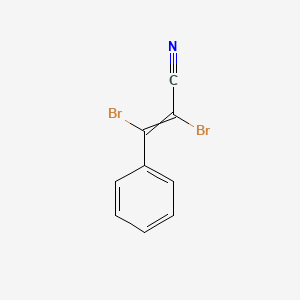
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)
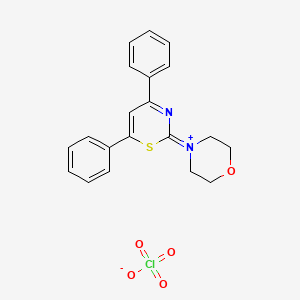


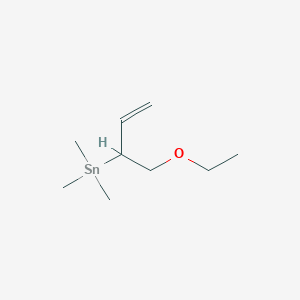

![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)

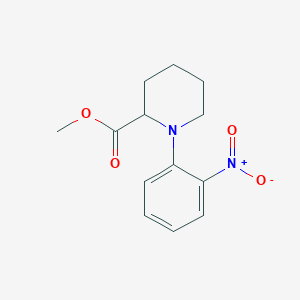
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
